2-[(4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-ISOPROPYL-2-[(4-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiadiazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ISOPROPYL-2-[(4-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole and thiadiazole rings, followed by the introduction of the isopropyl and methoxymethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-ISOPROPYL-2-[(4-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups such as halides, amines, or ethers.
Scientific Research Applications
5-ISOPROPYL-2-[(4-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-ISOPROPYL-2-[(4-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLIC ACID exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Isopropyl-2-methoxyphenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Amino-2-methylphenylboronic acid pinacol ester
Uniqueness
What sets 5-ISOPROPYL-2-[(4-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-1,3-THIAZOLE-4-CARBOXYLIC ACID apart from these similar compounds is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable for applications requiring specific interactions or transformations that other compounds cannot achieve as effectively.
Properties
Molecular Formula |
C15H19N5O5S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[4-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H19N5O5S2/c1-7(2)12-11(13(23)24)18-14(27-12)16-8(21)4-5-9(22)17-15-20-19-10(26-15)6-25-3/h7H,4-6H2,1-3H3,(H,23,24)(H,16,18,21)(H,17,20,22) |
InChI Key |
VBQLWJIJANOBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCC(=O)NC2=NN=C(S2)COC)C(=O)O |
Origin of Product |
United States |
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